1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 10268-27-6
VCID: VC0082141
InChI: InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
SMILES: COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-]
Molecular Formula: C17H19Cl2NO2
Molecular Weight: 340.2 g/mol

1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE

CAS No.: 10268-27-6

Main Products

VCID: VC0082141

Molecular Formula: C17H19Cl2NO2

Molecular Weight: 340.2 g/mol

1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE - 10268-27-6

CAS No. 10268-27-6
Product Name 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
Molecular Formula C17H19Cl2NO2
Molecular Weight 340.2 g/mol
IUPAC Name 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Standard InChI InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
Standard InChIKey IDFYITZZJQASAB-UHFFFAOYSA-N
SMILES COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-]
Canonical SMILES COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-]
Synonyms 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
PubChem Compound 20106431
Last Modified Nov 11 2021
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